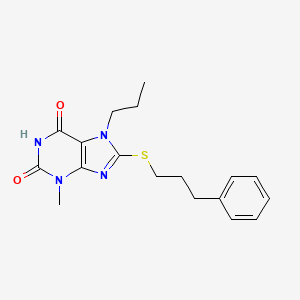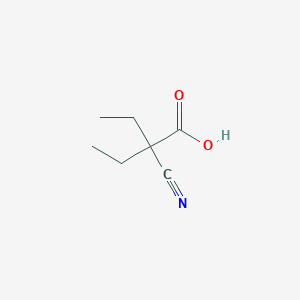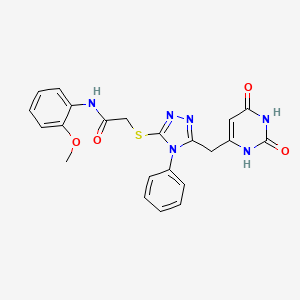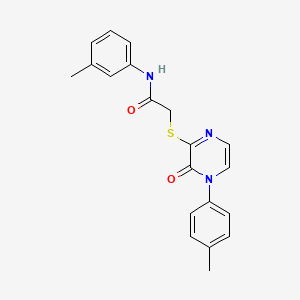![molecular formula C21H24N6O2 B2966942 N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1251631-74-9](/img/structure/B2966942.png)
N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~4~-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound . It contains several functional groups, including a cyclohexyl group, a pyridyl group, a methyl group, and a carboxamide group . The compound also features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-oxadiazole ring is a key feature of the molecule, and its presence can significantly influence the compound’s properties . The cyclohexyl and pyridyl groups are likely to contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the various functional groups. The oxadiazole ring, for example, could potentially undergo reactions with nucleophiles or electrophiles . The carboxamide group could also participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-oxadiazol ring and the various functional groups could affect the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Characterization
- A study focused on the synthesis and characterization of a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, identified as 3,5-AB-CHMFUPPYCA. This research chemical was initially mislabeled as AZ-037 and highlights the importance of accurate identification in scientific research. The compound's synthesis, analytical characterization, and the differentiation from its regioisomer are detailed (McLaughlin et al., 2016).
Metabolic Studies
- Another study investigated the in vitro metabolism of a similar synthetic cannabinoid, 3,5-AB-CHMFUPPYCA, and its regioisomer, using pooled human liver microsomes. This research provides insights into the metabolic patterns of these compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Franz et al., 2017).
Antimycobacterial Activity
- Pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, closely related to the chemical structure , have been synthesized and tested against Mycobacterium tuberculosis. These compounds showed potential antimycobacterial activity, which is significant for developing new treatments against tuberculosis (Gezginci et al., 1998; 2001).
Pyrazole Derivatives and Their Applications
- Synthesis and biological evaluation of various pyrazole and pyrazolopyrimidine derivatives have been explored, showing potential as anticancer and anti-inflammatory agents. These studies contribute to the understanding of the therapeutic potential of pyrazole-based compounds in various medical applications (Hassan et al., 2014; Rahmouni et al., 2016).
High-Throughput Synthesis
- A methodology for the high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries, which are structurally related to the compound , was developed. This approach is beneficial for accelerating drug discovery processes (Bogdan & Wang, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-13-17(20(28)24-16-5-3-2-4-6-16)12-23-27(13)18-11-15(9-10-22-18)21-25-19(26-29-21)14-7-8-14/h9-12,14,16H,2-8H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOUSWDATSRKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C4CC4)C(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966866.png)
![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)
![methyl 5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2966868.png)


![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2966871.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2966872.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2966876.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2966879.png)
